![molecular formula C19H19N5O3 B2884995 methyl 4-(5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 900013-48-1](/img/structure/B2884995.png)
methyl 4-(5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate
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Overview
Description
The compound “methyl 4-(5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to show versatile biological activities .
Synthesis Analysis
While the specific synthesis of this compound is not available, triazole compounds are generally synthesized using a variety of methods. One common method involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The benzyl group attached to the triazole ring would add further complexity to the structure.Chemical Reactions Analysis
Triazole compounds are known to participate in a variety of chemical reactions due to the presence of the triazole ring. They can act as ligands in coordination chemistry, participate in click chemistry reactions, and undergo various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. As a triazole derivative, it is likely to be a stable compound with good solubility in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study on the synthesis of new 1,2,4-triazole derivatives, including compounds structurally related to methyl 4-(5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, demonstrated significant antimicrobial activities against various microorganisms. These compounds were synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines, showcasing their potential in antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antioxidant Properties
Research into 1,2,4-triazole derivatives also highlights their antioxidant capabilities. Specifically, a synthesized compound related to methyl 4-(5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate containing 2,6-dimethoxyphenol showed significant free-radical scavenging ability in both DPPH and FRAP assays, indicating its strong antioxidant properties (Hussain, 2016).
Synthesis and Structural Analysis
Another research avenue involves the synthesis of 1,2,4-triazole derivatives for structural and electronic analysis. For instance, compounds synthesized from the reaction between 3-methylthiophene-2-carbaldehyde and various 4-amino-(3-p-methoxybenzyl/m-chlorobenzyl/phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-ones were studied for their electronic properties, showing the impact of different substituents on molecular behavior and properties (Beytur & Avinca, 2021).
Anticancer Activity
Furthermore, some 1,2,4-triazole derivatives have been evaluated for their anticancer potential. A specific focus on 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives revealed promising anticancer activity against a range of cancer cell lines, indicating the therapeutic potential of these compounds in oncology research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial Evaluation
Lastly, the antimicrobial evaluation of 4-[(arylimino) methyl-5-(4-[(aryl) methylidene] amino) phenyl)-4H-1, 2, 4-triazole-3-thiol derivatives, which share a core structure with the compound , demonstrated significant efficacy against bacterial and fungal pathogens, showcasing their potential in developing new antimicrobial agents (Rajurkar, Deshmukh, & Sonawane, 2016).
Future Directions
Mechanism of Action
Target of Action
It is known that compounds containing the 5-amino-pyrazole moiety, which is structurally similar to the 5-amino-1,2,3-triazole moiety in the compound, have been used as synthetic building blocks in the synthesis of various biologically active compounds .
Mode of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds interact with their targets through various mechanisms, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
It is known that nitrogen-containing aromatic heterocycles, such as the 1,2,3-triazole moiety in the compound, are common motifs in a wide range of synthesized drugs . These drugs can affect a variety of biochemical pathways, depending on their specific targets.
Result of Action
Compounds with similar structures have been shown to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry . The specific effects of this compound would depend on its targets and the biochemical pathways it affects.
properties
IUPAC Name |
methyl 4-[[5-amino-1-[(4-methylphenyl)methyl]triazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-12-3-5-13(6-4-12)11-24-17(20)16(22-23-24)18(25)21-15-9-7-14(8-10-15)19(26)27-2/h3-10H,11,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNIBFYRRMGTKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate |
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